molecular formula C8H7BrFNO B7961465 6-Bromo-5-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine

6-Bromo-5-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B7961465
M. Wt: 232.05 g/mol
InChI Key: ACJRNDHFPAAKEV-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound with the molecular formula C8H7BrFNO. This compound is characterized by the presence of bromine and fluorine atoms attached to a dihydrobenzo[b][1,4]oxazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with bromofluoroacetaldehyde in the presence of a base, followed by cyclization to form the oxazine ring . The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol.

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkyl or aryl derivatives, while oxidation can produce oxazine N-oxides .

Scientific Research Applications

6-Bromo-5-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of both bromine and fluorine atoms, which can enhance its reactivity and potential biological activity. This dual substitution pattern allows for a broader range of chemical modifications and applications compared to its analogs .

Properties

IUPAC Name

6-bromo-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c9-5-1-2-6-8(7(5)10)11-3-4-12-6/h1-2,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJRNDHFPAAKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C(=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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